Phenylthiourea

Descripción general

Descripción

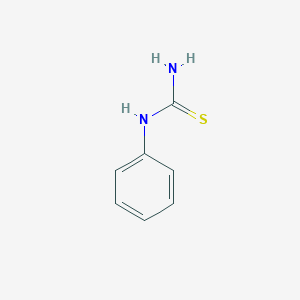

Phenylthiourea (PTU), chemically known as 1-phenyl-2-thiourea (C₆H₅NHCSNH₂), is a thiourea derivative with notable biochemical and pharmacological properties. It is distinguished by its variable taste perception—tasteless to bitter—depending on genetic factors, making it a diagnostic tool in medical genetics . PTU’s CAS number (103-85-5) and molecular weight (152.22 g/mol) reflect its well-characterized structure . Its applications span enzyme inhibition, antimicrobial activity, corrosion control, and anticancer research, driven by its thiocarbamide (-NH-CS-NH-) functional group, which enables diverse chemical interactions .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-selenouracilo generalmente implica la sustitución del átomo de oxígeno en el uracilo por selenio. Un método común es la reacción del uracilo con dióxido de selenio (SeO2) en presencia de un disolvente adecuado, como el ácido acético. La reacción se lleva a cabo en condiciones de reflujo, lo que lleva a la formación de 2-selenouracilo .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para el 2-selenouracilo no están ampliamente documentados, el enfoque general implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, para lograr rendimientos y pureza más altos adecuados para aplicaciones industriales .

Análisis De Reacciones Químicas

Example Reactions:

-

Pyrazole Formation :

Reacting 1-(4-(3-(dimethylamino)acryloyl)phenyl)−3-phenylthiourea (3 ) with hydrazine hydrate or phenyl hydrazine in ethanol and triethylamine yields pyrazolyl-phenylthiourea compounds (4a , 4b ) (82% yield) . -

Thiazolopyrimidine Synthesis :

Treatment of enaminone 3 with 2-aminothiazole in methanol/NaOMe produces thiazolopyrimidine-phenylthiourea (5 ) (57% yield) .

Table 1: Cyclocondensation Products of this compound Derivatives

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Enaminone 3 | Hydrazine hydrate, EtOH/Δ | Pyrazolyl-phenylthiourea | 82 |

| Enaminone 3 | 2-Aminothiazole, MeOH/Δ | Thiazolopyrimidine derivative | 57 |

Nucleophilic Substitution and Thiourea Functionalization

PTU undergoes substitution reactions with amines and electrophiles to form disubstituted thioureas.

Key Pathways:

-

Synthesis from Aniline :

PTU is synthesized via refluxing aniline with ammonium thiocyanate in HCl, yielding 86.3% under conventional methods or microwave-assisted conditions . -

Formation of N-Acylthioureas :

Reaction with benzoyl chloride in acetone produces N-(p-chlorophenyl)-N’-benzoyl thiourea, a precursor for metal complexes .

Enzyme Inhibition: Competitive Binding to Metalloenzymes

PTU is a potent competitive inhibitor of tyrosinase and phenoloxidase, critical in melanin biosynthesis.

Mechanistic Insights:

-

Tyrosinase-Related Protein 1 (TYRP1) :

PTU binds TYRP1 via hydrophobic interactions (Ki = 0.21 µM), blocking substrate access without metal coordination . -

Phenoloxidase (PO) Inhibition :

Exhibits competitive inhibition with , reversibly binding the enzyme active site .

Table 2: Inhibition Constants of PTU Against Enzymes

| Enzyme | Inhibition Constant () | Inhibition Type |

|---|---|---|

| Phenoloxidase | Competitive | |

| PvdP Tyrosinase | Allosteric |

Role in Coordination Chemistry

PTU forms stable complexes with transition metals, influencing their catalytic and electronic properties.

Case Study:

-

Copper Complexes :

PTU coordinates via sulfur and nitrogen atoms, forming chelates with geometries confirmed by ESR and magnetic susceptibility . -

Zinc Interactions :

In TYRP1, PTU occupies the substrate-binding pocket without direct zinc coordination, altering enzyme activity .

Example:

Aplicaciones Científicas De Investigación

Synthesis of Phenylthiourea Derivatives

This compound serves as a precursor for synthesizing various substituted derivatives that exhibit enhanced biological activities. Researchers have explored different synthetic routes to modify the this compound structure, leading to compounds with improved pharmacological profiles.

Table 1: Commonly Synthesized this compound Derivatives

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Chloro-phenylthiourea | Substituted Thiourea | Antimicrobial |

| Phenylthiazole derivatives | Heterocyclic Thiourea | Antitumor |

| Pyrazole-based this compound | Heterocyclic Thiourea | Antiviral and anti-inflammatory |

Antimicrobial Activity

PTU and its derivatives have been extensively studied for their antimicrobial properties. A study highlighted that various substituted phenylthioureas exhibited antimicrobial activities comparable to or even greater than those of standard drugs . The structural diversity of these compounds allows for a wide range of interactions with microbial targets.

Case Study: Antimicrobial Screening

- Objective : To evaluate the antimicrobial efficacy of synthesized phenylthioureas.

- Methodology : Compounds were tested against bacterial strains such as E. coli and Staphylococcus aureus.

- Findings : Several derivatives demonstrated significant inhibition zones, indicating potent antimicrobial activity.

Inhibition of Melanization

PTU is notably recognized for its ability to inhibit melanization in various organisms. This effect is primarily due to PTU's role as a tyrosinase inhibitor, which is crucial in the melanogenic pathway. Studies have shown that PTU can effectively reduce pigmentation in model organisms like zebrafish by interfering with melanin production .

Table 2: Effects of PTU on Melanization in Model Organisms

| Organism | Concentration Used | Observed Effect |

|---|---|---|

| Zebrafish | 0.2 mM | Reduced eye size |

| Frogs | Varies | Decreased skin pigmentation |

| Moths | Varies | Altered color patterns |

Antitumor Activity

Recent research has indicated that this compound derivatives possess substantial antitumor properties. A study involving the synthesis of new this compound-based heterocycles demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7 . The molecular docking studies further supported these findings by revealing strong interactions between the compounds and cancer-related biological targets.

Case Study: Antitumor Activity Assessment

- Objective : To assess the cytotoxic effects of novel this compound derivatives.

- Methodology : Compounds were tested against multiple cancer cell lines.

- Results : Certain derivatives showed IC50 values as low as 2.29 µM against HCT-116 cells, indicating high potency.

Environmental Applications

Beyond its biological applications, PTU has been utilized in environmental sciences, particularly in studies related to pollution and toxicology. Its ability to bind heavy metals makes it useful for assessing the bioavailability and toxicity of these metals in aquatic systems.

Mecanismo De Acción

El mecanismo de acción del 2-selenouracilo implica su incorporación en moléculas biológicas, como el ARNt, donde influye en la lectura de la información genética y la síntesis de proteínas. El átomo de selenio en el 2-selenouracilo puede sufrir reacciones redox, lo que lleva a la formación de intermediarios reactivos que interactúan con dianas moleculares y vías involucradas en el estrés oxidativo y la protección celular .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparison with Similar Compounds

Core Structural Analogues

- Urea vs. Thiourea vs. Guanidine :

Urea (NH₂-C=O-NH₂) and thiourea (NH₂-C=S-NH₂) differ by oxygen/sulfur substitution, reducing thiourea’s electronegativity and increasing lipophilicity. Guanidine (HN=C(NH₂)₂), with a stronger basicity (pKa ~13.5), contrasts with the near-neutral thiourea (pKa ~−1.5), impacting solubility and target interactions . - PTU vs. Alkylthioureas :

PTU’s phenyl group enhances aromatic stacking and membrane permeability compared to alkyl-substituted thioureas (e.g., methylthiourea), improving bioavailability in drug design .

Substituted Derivatives

- Nitro-Substituted PTUs :

Ortho-nitro substitution (e.g., 3-nitrophenylthiourea) boosts UT-A1/UT-B urea transporter inhibition (IC₅₀ = 0.2 mM) versus para-nitro (IC₅₀ = 1.2 mM), due to steric and electronic effects . - Halogenated Derivatives: 4-Trifluoromethylthis compound exhibits superior anticancer activity (IC₅₀ = 6.9 µM against PC3 prostate cancer cells) compared to non-halogenated analogs, attributed to enhanced electron-withdrawing effects and metabolic stability .

Table 1: Key Physicochemical Properties

Antimicrobial Activity

- Mycobacterial Inhibition :

PTU derivatives show selective activity against intracellular Mycobacterium tuberculosis (MIC₉₀ = 1.6 µM) with minimal eukaryotic cytotoxicity, unlike simpler thioureas like allylthiourea, which lack selectivity . - Antibacterial Synthases :

PTU-based thiazole derivatives (e.g., compound 5a–j) inhibit FabH enzymes in S. aureus (IC₅₀ = 8.3 µM), outperforming urea-based analogs due to improved membrane penetration .

Anticancer Activity

- EGFR Inhibition :

N-(4-Trifluoromethyl)-benzoyl-N'-phenylthiourea binds EGFR (PDB:1M17) with a docking score of −8.2 kcal/mol, surpassing methoxy-substituted analogs (−7.3 kcal/mol) and erlotinib (−7.1 kcal/mol) . - QSAR Insights :

The QSAR model (Log 1/IC₅₀ = 0.354π + 0.064) highlights hydrophobicity as critical for cytotoxic activity, guiding the design of halogenated PTU derivatives .

Table 2: Cytotoxic Activity of PTU Derivatives

| Compound | IC₅₀ (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| 4-CF₃-Phenylthiourea | 0.37 | MCF-7 | |

| 3-Nitrothis compound | 6.9 | PC3 (prostate) | |

| Cisplatin | 13.7 | PC3 | |

| 5-Fluorouracil | 25.4 | MCF-7 |

Enzyme Inhibition

- Tyrosinase-Related Protein 1 (TYRP1) :

PTU inhibits TYRP1 (Kᵢ = 4.5 µM) via copper chelation, unlike urea, which lacks sulfur’s metal-binding capacity . - Bitter Taste Receptors (TAS2Rs) :

PTU’s aversive response in mice is blocked by probenecid, a TAS2R antagonist, whereas quinine’s response remains unaffected, indicating receptor-specific interactions .

Corrosion Inhibition Efficiency

PTU derivatives outperform thiourea and alkylthioureas in metal protection:

- Aluminum in Alkaline Medium :

PTU polymers achieve 92% inhibition efficiency at 500 ppm, compared to 78% for polyacrylic acid, via adsorption on metal surfaces . - Steel in HCl :

4-Chlorothis compound reduces corrosion rate by 88% (2 M HCl, 30°C), obeying Langmuir adsorption, while N-methylthiourea shows 72% efficiency due to weaker chemisorption .

Table 3: Corrosion Inhibition Data

| Inhibitor | Metal | Medium | Efficiency (%) | Mechanism |

|---|---|---|---|---|

| 4-Cl-Phenylthiourea | Carbon steel | 2 M HCl | 88 | Mixed adsorption |

| Thiourea | Mild steel | 0.5 M H₃PO₄ | 65 | Physical adsorption |

| PTU polymer | Aluminum | NaOH | 92 | Electrostatic |

Actividad Biológica

Phenylthiourea (PTU) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the various biological effects of PTU, including its mechanisms of action, therapeutic potential, and associated case studies.

Overview of this compound

This compound is an organic compound with the formula C7H8N2S. It is primarily known for its ability to inhibit melanization in various organisms by acting as a tyrosinase inhibitor. This property has made it a useful tool in studies of pigmentation and developmental biology.

- Tyrosinase Inhibition : PTU inhibits the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. By binding to copper ions in the active site of tyrosinase, PTU disrupts melanin production, leading to reduced pigmentation in treated organisms such as zebrafish and amphibians .

- Anticancer Properties : Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, certain derivatives have shown significant cytotoxic activity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth . Molecular docking studies suggest that these compounds interact favorably with the epidermal growth factor receptor (EGFR), a target in cancer therapy.

- Antimicrobial Activity : PTU and its derivatives have demonstrated antimicrobial properties against various pathogens. For example, certain this compound complexes exhibited high potency against Staphylococcus aureus and Mycobacterium tuberculosis strains, indicating their potential use in treating resistant infections .

1. Anticancer Activity

A study synthesized two this compound derivatives, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea. These compounds were evaluated for their cytotoxic effects on MCF-7 cells using the MTT assay. The results showed significant EGFR inhibitory activity, with respective IC50 values of 0.37 mM and 0.38 mM .

| Compound | Binding Score (kcal/mol) | IC50 (mM) |

|---|---|---|

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | -7.3 | 0.38 |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | -8.2 | 0.37 |

2. Developmental Toxicity

In zebrafish models, treatment with PTU at concentrations around 0.2 mM resulted in a significant reduction in eye size, demonstrating its impact on developmental processes . This effect underscores PTU's utility in studying developmental biology and toxicology.

3. Antimicrobial Effects

Research has indicated that this compound derivatives possess antimicrobial activity against clinical strains of bacteria. For instance, compounds derived from PTU showed minimum inhibitory concentrations (MIC) ranging from 2 µg/mL to 64 µg/mL against various Staphylococcus strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Cu5 | 2 | S. aureus |

| Cu4 | 4 | S. epidermidis |

| Cu1 | 16 | S. aureus |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing phenylthiourea derivatives, and how are they validated in academic research?

this compound derivatives are typically synthesized via the Schotten-Baumann reaction, which involves reacting this compound with acyl chlorides under controlled conditions (e.g., low temperature followed by reflux). For example, N-(2,4-dichloro)benzoyl-N’-phenylthiourea was synthesized using N-phenylthiourea and 2,4-dichlorobenzoyl chloride, with structural validation via infrared (IR), nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry .

- Validation steps :

Q. How does this compound inhibit enzyme activity in biochemical assays, and what are the experimental controls required?

this compound acts as a copper-catalyst inhibitor, blocking enzymes like phenolase and cytochrome oxidase. For instance, in silkworm (Cynthia) studies, this compound reduced oxygen consumption by disrupting cytochrome systems .

- Experimental design considerations :

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound poses acute inhalation and dermal hazards (e.g., pulmonary edema, skin irritation). Mitigation strategies include:

- Engineering controls : Use fume hoods and wet methods to suppress dust .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Exposure monitoring : Air sampling for workplace concentration limits (refer to CAS 103-85-5 SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxic mechanisms across different cancer cell lines?

Studies show this compound derivatives (e.g., N-(4-t-butylbenzoyl)-N’-phenylthiourea) exhibit selective cytotoxicity in breast cancer (MCF-7, T47D) and cervical cancer (HeLa) cells but spare normal Vero cells. Contradictions arise due to:

- Variable receptor targeting : EGFR vs. SIRT1 inhibition .

- Lipophilicity effects : Higher lipophilicity enhances membrane permeability but may reduce specificity .

- Methodological reconciliation :

Q. What experimental frameworks are optimal for studying this compound’s role in insect respiratory metabolism?

The Cynthia silkworm model revealed this compound’s dose-dependent suppression of oxygen consumption and cocoon-spinning behavior. Key frameworks include:

Q. How can this compound derivatives be optimized for anticancer activity using structure-activity relationship (SAR) studies?

SAR optimization involves:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity. For example, 2,4-dichloro substitution improved activity against MCF-7 cells .

- Backbone modifications : Benzoyl vs. acetyl groups alter target affinity (e.g., EGFR vs. tubulin) .

- In silico modeling : Molecular docking to predict binding energies with EGFR (PDB ID: 1M17) .

Q. Methodological Recommendations

- Contradiction analysis : Use meta-analytical tools to harmonize divergent results (e.g., heterogeneity testing).

- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal and cell-based studies .

- Data reproducibility : Archive raw spectra, chromatograms, and assay protocols in supplementary materials per journal guidelines (e.g., Beilstein Journal standards) .

Propiedades

IUPAC Name |

phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULZLIGZKMKICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021134 | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Needle-like crystals. Used in the manufacture of rodenticides and in medical genetics. (EPA, 1998), Solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS] | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.47X10+3 mg/L at 25 °C, Soluble in 400 parts cold water, 17 parts boiling water, Soluble in ethanol and sodium hydroxide | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3 (EPA, 1998) - Denser than water; will sink, 1.3 | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00209 [mmHg] | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from water; prisms from alcohol, Needles | |

CAS No. |

103-85-5 | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-phenylthiourea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F82C6Q54C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

298.4 °F (EPA, 1998), 154 °C | |

| Record name | PHENYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PHENYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.